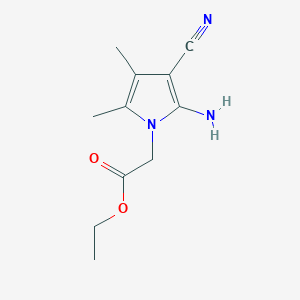
N-(4-chlorophenyl)-4-isothiocyanatobenzenesulfonamide
Descripción general
Descripción
N-(4-chlorophenyl)-4-isothiocyanatobenzenesulfonamide is a useful research compound. Its molecular formula is C13H9ClN2O2S2 and its molecular weight is 324.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photooxidation and Nitrosobenzene Reduction
- Photooxidation studies of N-(4-chlorophenyl)-benzenesulfonamide have shown that irradiation in air-saturated solutions produces chloronitrosobenzene and chloronitrobenzene. This process involves the formation of N-peroxide leading to nitro radical anion, which can then be reduced or oxidized to the respective products (Miller & Crosby, 1983). Additionally, the reduction of nitrosobenzene by thiols in alcoholic media, generating azoxybenzenes and anilines, involves rapid coupling of reagents into a covalent adduct, highlighting the complex reaction pathways and potential for generating various derivatives (Montanari, Paradisi, & Scorrano, 1999).
Chemoselective Acylation
- N-Acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been developed as chemoselective N-acylation reagents, showing high selectivity and efficiency in acylation reactions carried out in water. This provides a green chemistry approach for selective protection of primary amines and monofunctionalization of diamines (Ebrahimi et al., 2015).
Antibacterial Activity
- Synthesis and evaluation of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have shown promising activity against anaerobic Gram-positive bacterial strains. This research opens up possibilities for developing new antibacterial agents (Sławiński et al., 2013).
Molecular Structure Analysis
- Structural analysis of N-(2-chlorophenyl)carbamoylbenzenesulfonamide and its derivatives has revealed extensive intra- and intermolecular hydrogen bonds, contributing to their stability and potential medicinal applications. This insight into molecular interactions is crucial for the design of novel compounds with enhanced biological activity (Siddiqui et al., 2008).
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that N-(4-chlorophenyl)-4-isothiocyanatobenzenesulfonamide may also interact with various biological targets.
Mode of Action
It’s worth noting that related compounds have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Related compounds have been shown to block the biosynthesis of certain bacterial lipids , suggesting that this compound may also interfere with lipid metabolism or other related biochemical pathways.
Result of Action
Related compounds have been shown to exhibit a variety of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-isothiocyanatobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S2/c14-10-1-3-12(4-2-10)16-20(17,18)13-7-5-11(6-8-13)15-9-19/h1-8,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHRHRCJMUYSHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=C=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


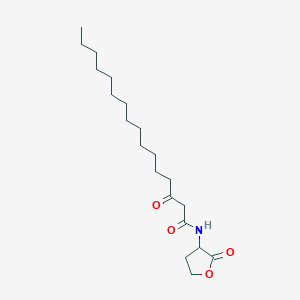

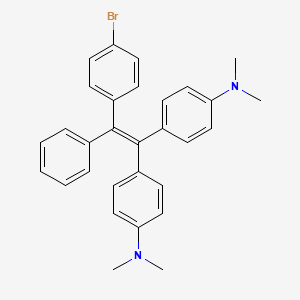

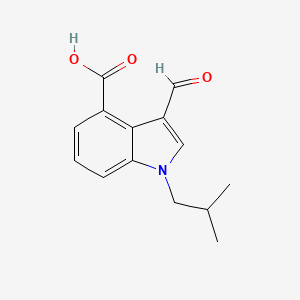
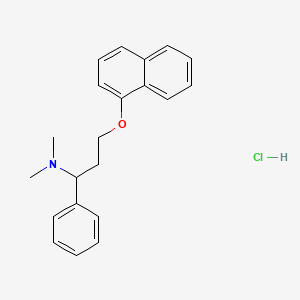

![tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B3079646.png)
![3-[3-(5-methyl-1H-imidazol-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B3079648.png)
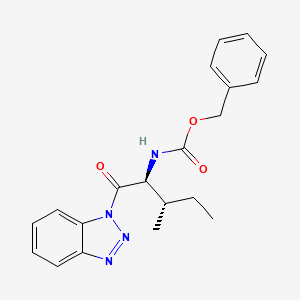

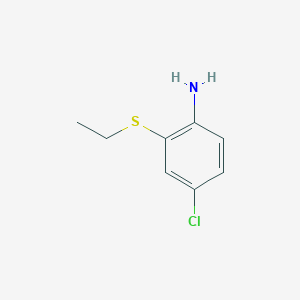
![8-Azabicyclo[3.2.1]octane-2,6-diol](/img/structure/B3079657.png)
